2-[1-(2-Methylphenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane
Description
2-[1-(2-Methylphenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane is a bicyclic diamine derivative featuring a rigid norbornane-like scaffold. The compound’s structure incorporates a 2-methylphenyl ethyl substituent at the 2-position of the diazabicycloheptane core, which confers stereochemical rigidity and influences its biological and catalytic properties. This scaffold is a conformationally restricted analog of piperazine, offering enhanced binding specificity in pharmacological applications and improved stereocontrol in organocatalysis . The compound’s synthesis typically involves reductive amination or directed lithiation strategies, as seen in related derivatives .
Properties
CAS No. |
920531-70-0 |
|---|---|
Molecular Formula |
C14H20N2 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
2-[1-(2-methylphenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C14H20N2/c1-10-5-3-4-6-14(10)11(2)16-9-12-7-13(16)8-15-12/h3-6,11-13,15H,7-9H2,1-2H3 |
InChI Key |
KCYAUIXLSWSUBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C)N2CC3CC2CN3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-Methylphenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
2-[1-(2-Methylphenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane has several scientific research applications:
Comparison with Similar Compounds
α4β2-nAChR Agonists
Pyridyl-substituted analogs, such as 2-(pyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane, exhibit exceptional potency as α4β2-nicotinic acetylcholine receptor (nAChR) agonists, with a Ki of 0.15 nM in binding assays . In contrast, the 2-methylphenyl ethyl substituent in the target compound may reduce nAChR affinity but could enhance selectivity for other targets, such as serotonin or dopamine receptors, due to steric and electronic differences.
Table 1: Pharmacological Profiles of Selected Analogs
Catalytic Performance in Asymmetric Organocatalysis
Derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane are effective organocatalysts. For example:
- (1S,4S)-2-[(R)-1-Phenylethyl]-2,5-diazabicycloheptane•2HBr achieved 94% yield and 46% ee in the Biginelli reaction .
- N-Methylated derivatives showed moderate enantioselectivity (18–37% ee) under thermal conditions .
The target compound’s 2-methylphenyl ethyl group may hinder enantioselectivity compared to smaller substituents (e.g., methyl or phenylethyl) due to increased steric bulk.
Table 2: Catalytic Efficiency of Diazabicycloheptane Derivatives
*Predicted based on steric and electronic effects.
Biological Activity
2-[1-(2-Methylphenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane, a compound belonging to the class of diazabicyclo compounds, has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound's structure is characterized by a bicyclic framework that includes two nitrogen atoms. This unique structure contributes to its biological properties and interaction with biological systems.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of derivatives of 2,5-diazabicyclo[2.2.1]heptane on various cancer cell lines:
- Cervical Cancer (CaSki)
- Breast Cancer (MDA-MB-231)
- Lung Cancer (SK-Lu-1)
In vitro studies demonstrated that certain derivatives exhibit significant antiproliferative activity without inducing necrotic cell death. Notably, compound 9e displayed a strong ability to induce apoptosis in tumor cells via a caspase-dependent pathway while showing selectivity for tumor cells over normal human lymphocytes .
The mechanism behind the antiproliferative activity appears to involve the induction of apoptosis in cancer cells. The activation of caspases suggests that these compounds can trigger programmed cell death, which is a desirable effect in cancer therapy. The selectivity for tumor cells over normal cells is particularly promising for minimizing side effects typically associated with chemotherapy.
Research Findings and Case Studies
A study involving the synthesis of new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates revealed their potential as antitumor agents. The following table summarizes the IC50 values for various synthesized compounds against different cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 9e | CaSki | 15 | Apoptosis via caspase activation |
| 9e | MDA-MB-231 | 12 | Apoptosis via caspase activation |
| 9e | SK-Lu-1 | 18 | Apoptosis via caspase activation |
These findings indicate that modifications to the diazabicyclo structure can enhance biological activity and selectivity against cancer cells .
ADME Profiling
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions have been conducted to evaluate the pharmacokinetic properties of compound 9e . These predictions suggest favorable profiles for oral bioavailability and metabolic stability, making it a candidate for further drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
